5,6-Acenaphthenediamine

Description

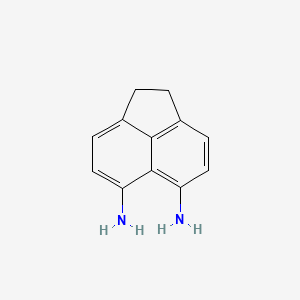

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroacenaphthylene-5,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKZWLRCJKGXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=C(C=CC1=C23)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290456 | |

| Record name | 5,6-Acenaphthenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3176-86-1 | |

| Record name | 5,6-Acenaphthenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Acenaphthenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Acenaphthenediamine and Its Functionalized Precursors

Classical Synthetic Approaches to 5,6-Acenaphthenediamine

Traditional methods for synthesizing this compound often rely on multi-step processes starting from readily available precursors like acenaphthene (B1664957). These routes typically involve nitration followed by reduction, and may include other functionalization steps to achieve the desired substitution pattern.

Multi-step Reductive Strategies (e.g., from Nitro Precursors)

A primary and well-established method for the synthesis of this compound involves the reduction of a 5,6-dinitroacenaphthene (B3822058) precursor. This process typically begins with the dinitration of acenaphthene. The resulting dinitro compound is then subjected to a reduction reaction to convert the nitro groups into amino groups.

One documented synthesis of a closely related compound, 5,6-diaminoacenaphthylene, starts with acenaphthene and proceeds through a four-step sequence: nitration, bromination, elimination, and finally, reduction. rsc.orgresearchgate.net For the synthesis of 5,6-diaminoacenaphthene itself, a two-step process from acenaphthene is feasible, involving nitration and subsequent reduction. researchgate.net

The reduction of the dinitro intermediate is a critical step, and various reducing agents have been explored to achieve high yields and selectivity. Common reducing agents include metals in acidic media (e.g., tin or iron in hydrochloric acid) and catalytic hydrogenation. For instance, the reduction of dinitroarenes can be effectively carried out using sodium dithionite (B78146). rsc.orgresearchgate.net In a specific example, 5,6-dinitroacenaphthylene was reduced using sodium dithionite and sodium bicarbonate in a mixture of acetonitrile (B52724) and water, although the yield was modest. researchgate.net Other methods for the reduction of aromatic nitro compounds include the use of sodium borohydride (B1222165) in the presence of a catalyst like copper (II) nitrate (B79036) trihydrate in water, which is presented as a simple, fast, and inexpensive method. researchgate.net

Table 1: Example of a Multi-step Reductive Synthesis

| Step | Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Acenaphthene | Nitrating mixture | 5,6-Dinitroacenaphthene | - |

Note: Specific yield data for the direct synthesis of this compound via this exact classical route requires further specific literature investigation.

Regioselective Functionalization and Derivatization Routes

The regioselectivity of the initial functionalization of the acenaphthene core is crucial for the successful synthesis of the 5,6-isomer. The nitration of acenaphthene is a key step that dictates the position of the amino groups in the final product. The directing effects of the acenaphthene ring system generally favor substitution at the 3, 5, 6, and 8 positions. Controlling the reaction conditions, such as the nitrating agent and temperature, is essential to maximize the yield of the desired 5,6-dinitroacenaphthene isomer.

While direct regioselective synthesis of 5,6-disubstituted acenaphthenes with functionalities other than nitro groups as precursors to the diamine is less commonly reported in introductory literature, the principle of electrophilic aromatic substitution is central. The introduction of other functional groups that can be later converted to amines, such as halogens followed by amination, could theoretically provide alternative routes, though these are often more complex and may suffer from lower regioselectivity compared to nitration.

Application of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic amines to minimize environmental impact. These principles focus on maximizing atom economy, utilizing safer solvents, and employing catalytic methodologies to enhance efficiency and selectivity. nih.govsciencedaily.comrsc.org

Atom Economy Maximization in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgrsc.orgmdpi.com In the context of this compound synthesis, the reduction of 5,6-dinitroacenaphthene is a key step where atom economy can be evaluated.

For example, in a catalytic hydrogenation reaction where 5,6-dinitroacenaphthene reacts with molecular hydrogen (H₂) to form this compound and water, the atom economy is high as the only by-product is water.

Reaction: C₁₂H₈(NO₂)₂ + 6H₂ → C₁₂H₈(NH₂)₂ + 4H₂O

The percent atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In contrast, classical reductions using metals like tin or iron in acidic media have lower atom economy due to the formation of significant amounts of metal salt waste.

Table 2: Atom Economy Comparison of Reduction Methods

| Reduction Method | Reactants | Desired Product | By-products | Theoretical Atom Economy |

|---|---|---|---|---|

| Catalytic Hydrogenation | 5,6-Dinitroacenaphthene, H₂ | This compound | H₂O | High |

Utilization of Safer Solvents and Environmentally Benign Reaction Media

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing these with safer alternatives. For the reduction of nitroaromatic compounds, water has emerged as a promising green solvent. nih.gov The reduction of nitroarenes using zinc dust in water containing nanomicelles has been shown to be effective at room temperature. nih.gov

Another innovative approach is the use of near-critical or supercritical water as a reaction medium. rsc.org As water is heated towards its critical point, its properties change, becoming a less polar fluid that can dissolve organic compounds. rsc.org The reduction of nitroarenes has been successfully demonstrated using metallic zinc in near-critical water, which generates hydrogen in situ. rsc.org

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalytic methods are at the heart of green chemistry as they can significantly improve reaction efficiency and selectivity, often under milder conditions. mdpi.com In the synthesis of aromatic amines, catalytic hydrogenation and catalytic transfer hydrogenation are key green technologies. acsgcipr.org

Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with molecular hydrogen. acsgcipr.org It offers high atom economy and avoids the use of stoichiometric metal reductants.

Catalytic Transfer Hydrogenation (CTH): CTH provides an alternative to using high-pressure hydrogen gas by employing a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate (B1220265), in the presence of a catalyst. researchgate.netresearchgate.netrsc.org This method is often considered safer and can be performed under milder conditions. The reduction of aromatic nitro compounds to their corresponding amines has been achieved with high yields using 5% platinum on carbon with ammonium formate or formic acid as the hydrogen donor. researchgate.net

Table 3: Comparison of Catalytic Reduction Methodologies

| Catalytic Method | Hydrogen Source | Catalyst Example | Typical Conditions | Advantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas | Pd/C, Pt/C | Elevated pressure and temperature | High atom economy, clean by-products |

Waste Prevention and By-product Minimization Strategies

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to mitigate environmental impact. Key areas of focus in the synthesis of this compound include the reduction of hazardous waste, maximization of atom economy, and the use of safer solvents and reagents.

The initial step, the nitration of acenaphthene, traditionally employs a mixture of nitric acid and sulfuric acid, which generates significant acidic waste. Strategies to minimize this waste stream include:

Catalytic Nitration: Utilizing solid acid catalysts or zeolites can facilitate the nitration process with higher selectivity and easier separation, thereby reducing the amount of acidic effluent.

Solvent-Free Conditions: Performing the nitration under solvent-free conditions or in greener solvents like ionic liquids can significantly reduce the volume of volatile organic compounds (VOCs) released.

The subsequent reduction of 5,6-dinitroacenaphthene to this compound is a critical step where waste prevention can be effectively implemented. Traditional methods often involve stoichiometric metallic reductants like tin or iron in acidic media, which generate large quantities of metallic sludge. Greener alternatives focus on catalytic methods:

Catalytic Transfer Hydrogenation (CTH): This method utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a heterogeneous catalyst, often platinum on carbon (Pt/C) or palladium on carbon (Pd/C) researchgate.nettue.nlnih.gov. CTH offers several advantages, including milder reaction conditions, avoidance of high-pressure hydrogen gas, and easier catalyst recovery and recycling. The primary by-products are carbon dioxide and water, which are environmentally benign.

Green Catalysts: Research into the use of nanoparticles synthesized via green methods, for instance, using plant extracts, is an emerging area for the reduction of nitroarenes nih.govnih.gov. These catalysts can offer high efficiency and recyclability.

Alternative Reducing Agents: Sodium dithionite has been successfully employed for the reduction of sterically hindered nitro groups in the synthesis of a related compound, 5,6-diaminoacenaphthylene, and presents a viable option for 5,6-dinitroacenaphthene semanticscholar.orgthieme-connect.de. The choice of reducing agent and reaction conditions can be optimized to minimize the formation of side products.

| Strategy | Description | Key Advantages |

| Catalytic Nitration | Use of solid acid catalysts or zeolites for the nitration of acenaphthene. | Reduced acidic waste, higher selectivity, easier catalyst separation. |

| Solvent-Free Nitration | Performing the nitration reaction without a solvent or in ionic liquids. | Minimized use of volatile organic compounds (VOCs). |

| Catalytic Transfer Hydrogenation | Reduction of the dinitro compound using a hydrogen donor and a heterogeneous catalyst. | Milder conditions, avoids high-pressure hydrogen, recyclable catalyst, benign by-products. |

| Green Nanoparticle Catalysts | Use of nanoparticles synthesized via eco-friendly methods for the reduction step. | High efficiency, recyclability, reduced toxicity. |

| Alternative Reducing Agents | Employing reagents like sodium dithionite for the reduction. | Can be effective for sterically hindered nitro groups, avoids heavy metal waste. |

Advanced Synthetic Techniques and Methodological Innovations

Beyond waste minimization, advanced synthetic strategies are being developed to enhance the efficiency and versatility of the synthesis of this compound and its derivatives.

Late-Stage Diversification Strategies for Structural Complexity

Late-stage diversification involves the modification of a core molecule, such as this compound, in the final steps of a synthetic sequence to generate a library of structurally diverse compounds. This approach is highly valuable in drug discovery and materials science. The two primary amino groups of this compound serve as versatile handles for a variety of chemical transformations.

Formation of Heterocycles: The vicinal diamine functionality is a precursor for the synthesis of various fused heterocyclic systems. For instance, condensation with dicarbonyl compounds can yield pyrazine (B50134) or quinoxaline (B1680401) derivatives. Reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic ureas, while reaction with carbon disulfide can produce cyclic thioureas. The synthesis of nitrogen-containing heterocyclic dyes is a well-established field that can be applied to this compound researchgate.net.

Amide and Sulfonamide Formation: The amino groups can be readily acylated with a wide range of acid chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions allow for the introduction of a vast array of functional groups, altering the electronic and steric properties of the molecule.

Post-Synthetic Modification (PSM): This concept, often applied to metal-organic frameworks (MOFs), can also be adapted for discrete molecules nih.govnih.govescholarship.orgresearchgate.net. The amino groups of this compound can be functionalized post-synthesis to introduce new properties or to act as anchor points for further chemical elaborations.

These late-stage modifications enable the rapid generation of a diverse set of molecules from a common advanced intermediate, accelerating the discovery of new materials and bioactive compounds.

| Diversification Strategy | Reagents/Conditions | Resulting Functional Group/Structure |

| Heterocycle Formation | Dicarbonyl compounds, Phosgene, Carbon disulfide | Pyrazines, Quinoxalines, Cyclic ureas, Cyclic thioureas |

| Amide Formation | Acid chlorides, Acid anhydrides | Amides |

| Sulfonamide Formation | Sulfonyl chlorides | Sulfonamides |

| Post-Synthetic Modification | Various electrophiles and coupling reagents | Diverse functionalized derivatives |

Retrosynthetic Analysis and Disconnection Approaches for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. The primary disconnection for this compound involves the two C-N bonds of the amino groups.

Primary Disconnection:

The most logical disconnection is the C-N bond, which points to a reduction of a dinitro precursor. This is a reliable and widely used transformation in organic synthesis.

Target Molecule: this compound

Disconnection: C-N bonds

Synthetic Precursor: 5,6-Dinitroacenaphthene

Analysis of the Precursor Synthesis:

The synthesis of the 5,6-dinitroacenaphthene precursor is the next critical step in the retrosynthetic pathway. This is achieved through the nitration of acenaphthene.

Target Precursor: 5,6-Dinitroacenaphthene

Disconnection: C-N bonds

Starting Material: Acenaphthene

The forward synthesis, therefore, involves the dinitration of acenaphthene to yield 5,6-dinitroacenaphthene, followed by the reduction of the nitro groups to afford the target this compound. While this two-step sequence is the most direct, challenges can arise. The nitration of acenaphthene can lead to a mixture of isomers, requiring careful control of reaction conditions and purification to isolate the desired 5,6-dinitro isomer. The subsequent reduction must be efficient and selective to avoid the formation of partially reduced or other side products thieme-connect.de.

Reactivity and Complex Chemical Transformations of 5,6 Acenaphthenediamine

Amination Reactions and Diverse Derivative Synthesis

The amino groups of 5,6-Acenaphthenediamine are nucleophilic and can participate in various amination reactions to furnish a range of derivatives. These reactions are fundamental to introducing new functionalities and extending the molecular framework.

Intramolecular C-H bond amination has emerged as a powerful strategy for constructing nitrogen-containing heterocycles. sioc-journal.cn This method offers an atom-economical approach to forming new C-N bonds. sioc-journal.cn While direct amination studies on this compound itself are not extensively detailed in the provided context, the principles of amination reactions are well-established. For instance, reductive amination, a common method for forming C-N bonds, involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. organic-chemistry.org This can be applied to synthesize a variety of amine derivatives. organic-chemistry.org

The synthesis of α-amino acid derivatives can be achieved through the hydrative amination of alkynes, showcasing a modern approach to amination. nih.gov Furthermore, traditional methods for synthesizing aminopurine analogs involve the amination of halo, oxo, or mercapto groups with various amines. researchgate.net These established amination protocols highlight the potential pathways for derivatizing this compound, even if specific examples involving this diamine are not explicitly mentioned in the search results. The presence of two primary amino groups suggests that both mono- and di-substitution products could be selectively synthesized by controlling the reaction stoichiometry and conditions.

Cyclocondensation Reactions and Heterocyclic Ring Formation

Cyclocondensation reactions are a cornerstone of the reactivity of this compound, providing access to a multitude of fused heterocyclic systems. The proximate arrangement of the two amino groups facilitates the formation of five- or six-membered rings upon reaction with suitable bifunctional electrophiles.

The reaction of o-diamines with dicarbonyl compounds is a classic method for the synthesis of fused imidazoles. A notable example is the synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazoles through a multicomponent reaction of acenaphthylene-1,2-dione, aromatic aldehydes, and ammonium (B1175870) acetate. researchgate.net This reaction, catalyzed by ferric hydrogensulfate, proceeds in good to excellent yields. researchgate.net While this specific example starts from acenaphthylene-1,2-dione, the underlying principle of forming an imidazole (B134444) ring by reacting a 1,2-diamine equivalent with a dicarbonyl species is directly applicable to this compound. The reaction of this compound with appropriate dicarbonyl compounds or their precursors would be expected to yield acenaphtho[4,5-d]imidazole derivatives.

| Reactants | Catalyst | Product | Yield |

| Acenaphthylene-1,2-dione, Aromatic Aldehydes, Ammonium Acetate | Ferric hydrogensulfate | 8-aryl-7H-acenaphtho[1,2-d]imidazole | Good to Excellent researchgate.net |

| Acenaphthylene-1,2-dione, Aromatic Aldehydes, Ammonium Acetate | Ammonium chloride (microwave-assisted, solvent-free) | 2,4,5-trisubstituted imidazoles | Excellent researchgate.net |

The synthesis of pyrimidine (B1678525) and benzodiazepine (B76468) derivatives from diamines is well-documented. nih.govisfcppharmaspire.comptfarm.plorganic-chemistry.orggsconlinepress.com

Pyrimidine Derivatives: Pyrimidines can be synthesized through the condensation of a 1,3-diamine with a 1,3-dicarbonyl compound or its equivalent. ptfarm.plorganic-chemistry.orggsconlinepress.com Although this compound is a 1,2-diamine in the context of the naphthalene (B1677914) ring system, its geometry may allow for reactions that lead to fused pyrimidine-like structures under specific conditions or with particular reagents. The synthesis of pyrimidine derivatives often involves the reaction of amidines with ketones or other carbonyl compounds. organic-chemistry.org For instance, various substituted pyrimidines can be prepared from ketones, aldehydes, or esters with amidines under different catalytic systems. organic-chemistry.org

Benzodiazepine Derivatives: The condensation of o-phenylenediamines with ketones is a common and versatile method for synthesizing 1,5-benzodiazepines. nih.govisfcppharmaspire.com This reaction is often catalyzed by acids. nih.gov Given that this compound is an ortho-diamine, it is a suitable precursor for the synthesis of fused benzodiazepine systems. The reaction with various ketones, both cyclic and acyclic, can lead to the formation of acenaphtho-fused benzodiazepine derivatives. nih.gov For example, the synthesis of naphthalene-based 1,5-benzodiazepines has been achieved by condensing naphthyl-based chalcones with o-phenylenediamine. isfcppharmaspire.com

| Diamine | Reagent | Product Class |

| o-Phenylenediamines | Ketones | 1,5-Benzodiazepines nih.gov |

| o-Phenylenediamine | Naphthyl-based chalcones | Naphthalene-based 1,5-benzodiazepines isfcppharmaspire.com |

Formation and Reactivity of Quinone Diimines and Related Transient Intermediates

The oxidation of aromatic diamines can lead to the formation of highly reactive quinone diimine intermediates. These species are potent electrophiles and can undergo a variety of subsequent reactions.

The oxidation of o- and p-phenylenediamines is known to produce quinone diimines. ias.ac.in These intermediates are typically unstable and highly reactive. ias.ac.in The oxidation of this compound is expected to generate the corresponding 5,6-acenaphthenequinone diimine. This transformation can be achieved using various oxidizing agents. The formation of such reactive metabolites is a concern in drug design, as they can covalently bind to macromolecules. nih.gov For example, the structurally related compounds flupirtine (B1215404) and retigabine (B32265) are known to be oxidized to reactive quinone diimine metabolites. nih.gov

Quinone diimines are highly susceptible to nucleophilic attack. ias.ac.in In cases where a nucleophile is present within the same molecule, intramolecular cyclization can occur. ias.ac.in The reactivity of quinone diimines is exemplified by their role in the synthesis of various heterocyclic compounds. For instance, the oxidation of an o-aminophenol can lead to a quinone-monoimine, which can then undergo further reactions. ias.ac.in While specific examples of intramolecular reactions of 5,6-acenaphthenequinone diimine are not detailed in the provided search results, the general reactivity pattern of quinone diimines suggests that if this compound were derivatized with a pendant nucleophile, its oxidation to the diimine could trigger an intramolecular cyclization, providing a pathway to complex, polycyclic heterocyclic systems.

Polymerization Reactions and Macromolecular Architectures

This compound, a molecule characterized by a rigid polycyclic aromatic framework and two reactive primary amine groups, serves as a valuable monomer in the synthesis of advanced polymers. Its distinct structure allows for the creation of macromolecules with unique thermal and mechanical properties. The primary polymerization pathway for this diamine is through step-growth polymerization, specifically polycondensation reactions, where the amine functionalities react with complementary functional groups to form long polymer chains.

Polycondensation Reactions (e.g., with Phosphine (B1218219) Oxides to Yield Polyphosphonamides)

A notable example of this compound's role in polymerization is its reaction with specific phosphine oxides to produce polyphosphonamides. Polyphosphonamides are a class of polymers that incorporate a phosphorus-nitrogen bond in their backbone, often imparting properties like flame retardancy and thermal stability.

The synthesis of polyphosphonamides using this compound can be achieved through its reaction with a diimidazol-1-ylhydrocarbonphosphine oxide. google.com This polycondensation reaction proceeds by heating the two monomers, which results in the formation of the polymer with the elimination of imidazole as a byproduct. google.com The resulting polyphosphonamide contains a repeating unit where the acenaphthene (B1664957) moiety is linked via nitrogen atoms to the phosphorus atom of the phosphine oxide. google.com

The general reaction conditions for this type of polycondensation are versatile, as detailed in the following table.

| Parameter | Condition | Details |

| Temperature | 50°C to 250°C | The reaction is typically driven by heat. google.com |

| Pressure | Ordinary, decreased, or increased | The pressure can be adjusted based on the specific reactants and desired outcome. google.com |

| Solvent | Optional | The reaction can proceed in the absence or presence of a liquid diluent or solvent, depending on the reactants and conditions. google.com |

| Catalyst | Optional | While the reaction can occur without a catalyst, a basic catalyst may be employed to facilitate the process. google.com |

Table 1. General Reaction Conditions for Polyphosphonamide Synthesis.

This method highlights a specific pathway to incorporate the rigid and planar acenaphthene structure directly into a polymer backbone, leading to materials with potentially high thermal stability and specific chemical resistances. The resulting polymer's structure consists of the P-N-arylene-N repeating unit, where the arylene group is the 5,6-acenaphthenediyl radical. google.com

Role as a Monomer in Advanced Polymer Synthesis

The utility of this compound extends beyond the synthesis of polyphosphonamides. As a diamine, it is a fundamental building block for a variety of high-performance polymers through polycondensation reactions. reb.rw In these reactions, the two amine groups of this compound can react with a variety of difunctional comonomers.

The principle of condensation polymerization involves the reaction between two monomers, each typically bearing two functional groups, to form a larger structural unit while releasing smaller molecules like water, ammonia, or alcohol. reb.rw The rigid and aromatic nature of the this compound backbone is a desirable feature for creating polymers with high thermal stability, mechanical strength, and low solubility.

Potential comonomers for this compound in advanced polymer synthesis include:

Dicarboxylic Acids: Reaction with dicarboxylic acids or their more reactive derivatives (like diacyl chlorides or diesters) leads to the formation of polyamides. These polymers are characterized by the amide linkage (-CO-NH-). The incorporation of the acenaphthene unit would create a structure analogous to aramids (aromatic polyamides) like Kevlar, known for their exceptional strength and heat resistance. reb.rwmsu.edu

Diisocyanates: The reaction with diisocyanates yields polyureas, another class of high-performance polymers.

Dianhydrides: Condensation with dianhydrides results in the formation of polyimides, a class of polymers renowned for their outstanding thermal stability, chemical resistance, and dielectric properties.

The versatility of this compound as a monomer allows for the tailoring of polymer properties. By selecting different comonomers, researchers can design and synthesize a wide range of advanced materials suitable for applications that demand high performance under extreme conditions. rtprototype.com

| Polymer Class | Comonomer Functional Group | Resulting Linkage |

| Polyamides | Carboxylic Acid / Acyl Chloride | Amide |

| Polyimides | Anhydride | Imide |

| Polyureas | Isocyanate | Urea |

Table 2. Potential Polymer Classes from this compound Monomer.

The incorporation of the bulky and rigid acenaphthene unit into the polymer backbone can significantly influence the final material's properties, often leading to increased glass transition temperatures (Tg) and enhanced thermal stability compared to polymers derived from more flexible aliphatic diamines. msu.edu

Structural Elucidation and Advanced Spectroscopic Characterization of 5,6 Acenaphthenediamine Derivatives

X-ray Crystallography Studies for Solid-State Structural Determination

X-ray crystallography is a premier technique for the unambiguous determination of the three-dimensional structure of crystalline solids. nih.govwikipedia.org It provides precise information on the spatial arrangement of atoms, bond lengths, and bond angles, which are fundamental to understanding a molecule's properties. carleton.eduencyclopedia.pub

Single-Crystal X-ray Diffraction for Atomic Arrangement and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for elucidating the absolute structure of molecules in the solid state. carleton.eduencyclopedia.pub This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots reveals the unit cell dimensions, while the intensities of the spots are used to calculate an electron density map, from which the precise positions of all atoms can be determined. wikipedia.org

In the study of N-substituted uracil (B121893) derivatives, which share structural similarities with derivatives of 5,6-Acenaphthenediamine, SC-XRD has been employed to provide unequivocal proof of structure. For instance, in the synthesis of 6-amino-5-carboxamidouracils from 5,6-diaminouracil (B14702) derivatives, SC-XRD was used to unambiguously confirm the regioselectivity of the acylation reaction. frontiersin.org This analysis definitively showed that the carboxamide group was attached to the C5-amino group rather than the C6-amino group, a determination crucial for understanding the reaction mechanism and the properties of the final product. frontiersin.org Such studies yield critical data on bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule in its crystalline form.

Table 1: Representative Data from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., monoclinic, orthorhombic). | Defines the basic repeating shape of the crystal. |

| Space Group | Describes the symmetry operations of the unit cell. | Provides insight into the packing arrangement of molecules. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between them for the smallest repeating unit of the crystal. brynmawr.edu | Determines the size and shape of the repeating lattice. |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Confirms the types of chemical bonds (single, double, triple) and reveals electronic effects. wikipedia.org |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Defines the local geometry and steric environment around an atom. carleton.edu |

Note: This table represents the types of data obtained from SC-XRD analysis. Specific values are determined for each unique crystalline derivative.

Conformational Analysis and Intermolecular Interactions in Crystalline Networks

Beyond individual molecular geometry, X-ray crystallography reveals how molecules arrange themselves into a stable, repeating three-dimensional lattice. plos.org This crystalline network is stabilized by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.org

In derivatives of this compound, particularly those containing amide or amine functionalities, hydrogen bonding is a dominant force in directing the crystal packing. For example, in related amide structures, N-H···O and C-H···O hydrogen bonds are primary contributors to the formation of molecular sheets and more complex assemblies. rsc.org The conformation of the molecule—the specific spatial arrangement of its atoms—is often influenced by the optimization of these intermolecular forces within the crystal. Analysis can reveal, for instance, the planarity of ring systems and the orientation of substituent groups relative to the core structure. These non-covalent interactions are critical as they collectively determine the material's bulk properties, including solubility and thermal stability. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure in solution. msu.edu It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. libretexts.org For derivatives of this compound, ¹H and ¹³C NMR are routinely used for structural confirmation.

The chemical shift (δ) of a nucleus in an NMR spectrum indicates its electronic environment. Protons or carbons in different parts of the molecule experience different local magnetic fields, causing them to resonate at distinct frequencies. For instance, protons on the aromatic acenaphthene (B1664957) core would appear in a different region of the spectrum than protons of the amine groups. frontiersin.org

Spin-spin coupling, observed as the splitting of a signal into multiple peaks (e.g., a doublet, triplet), provides information about adjacent NMR-active nuclei, helping to establish the connectivity of the molecular framework. libretexts.org Furthermore, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-bond and through-space correlations, respectively, which is particularly useful for assigning complex spectra and for conformational analysis in solution. mdpi.comufrgs.br Multidimensional NMR experiments have been crucial in confirming the regiochemistry of derivatives synthesized from related 5,6-diamino compounds. frontiersin.org

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Diaminouracil Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR | 8.19 | s | - | CONH |

| 7.93 | d | 7.4 | H arom | |

| 5.71 | s | - | NH ₂ | |

| 3.83 | dt | 14.3, 7.8 | NCH ₂ | |

| 0.99 | t | 7.3 | CH ₃ | |

| ¹³C NMR | 166.9 | - | - | C ON |

| 160.2 | - | - | C 6 | |

| 133.4 | - | - | C arom | |

| 92.3 | - | - | C 5 | |

| 44.9 | - | - | NC H₂ | |

| 11.4 | - | - | C H₃ |

Data sourced from a study on 6-amino-5-carboxamidouracil derivatives, which serve as a model for the types of data obtained for diaminoaromatic compounds. frontiersin.org s=singlet, d=doublet, t=triplet, dt=doublet of triplets.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. spectroscopyeurope.com Specific functional groups absorb or scatter light at characteristic frequencies, making this method highly effective for identifying the presence of these groups within a molecule. spectroscopyonline.com

For derivatives of this compound, IR and Raman spectra would provide key information. The N-H stretching vibrations of the primary or secondary amine groups typically appear as distinct bands in the 3500-3300 cm⁻¹ region. If the diamine is derivatized to form amides, the spectrum will show a characteristic C=O (carbonyl) stretching band, usually between 1700-1630 cm⁻¹, and the N-H stretch will be shifted compared to the free amine. mdpi.com

The aromatic acenaphthene core gives rise to a series of C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) can be paired with experimental results to achieve precise assignment of the observed vibrational bands. nih.gov

Table 3: Typical Vibrational Frequencies for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Amine / Amide |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Aliphatic (Acenaphthene CH₂) |

| 1700 - 1630 | C=O Stretch | Amide (if derivatized) |

| 1650 - 1550 | N-H Bend | Amine / Amide |

Note: These are general ranges. The exact frequency depends on the specific molecular structure and its environment (solid or solution).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. chalmers.se

In the analysis of a this compound derivative, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the entire molecule. This is a primary method for confirming that the desired compound has been synthesized. chalmers.se

When subjected to energy within the mass spectrometer, the molecular ion breaks apart into smaller, stable fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to piece together the structure. For example, in an acylated derivative of this compound, common fragmentation pathways would include the cleavage of the amide bond, loss of the acyl group, or fragmentation of the acenaphthene skeleton itself. The use of derivatizing agents can alter fragmentation in predictable ways, further aiding structural analysis. spectroscopyonline.comnih.gov

Table 4: Expected Fragmentation Data in Mass Spectrometry

| Ion | Description | Significance |

|---|---|---|

| [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecule | Confirms the molecular weight of the derivative. |

| [M - RCO]⁺ | Loss of an acyl group | Indicates the presence and mass of a substituent from derivatization. |

| [M - NH₂]⁺ | Loss of an amino group | Suggests fragmentation of the core diamine structure. |

| Fragment from acenaphthene core | Ions corresponding to the stable aromatic system | Confirms the identity of the core structure. |

Note: The observed fragments are specific to the ionization method used (e.g., Electron Ionization, Electrospray Ionization) and the exact structure of the derivative.

Computational Chemistry and Theoretical Investigations of 5,6 Acenaphthenediamine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Electronic Structure, Molecular Orbital Analysis, and Charge Distribution

A DFT study of 5,6-Acenaphthenediamine would provide fundamental insights into its electronic characteristics. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Molecular orbital analysis would visualize the distribution of electron density in the frontier orbitals, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would map the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is particularly relevant for understanding intermolecular interactions.

While specific data for this compound is not available, a hypothetical data table for its electronic properties derived from a DFT calculation would resemble the following:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 3.4 eV | Indicator of chemical reactivity and electronic transitions. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Prediction of Reaction Mechanisms and Transition State Energetics

DFT calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states, which are the highest energy points along a reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for a reaction can be determined, providing a quantitative measure of the reaction rate.

For this compound, this could be applied to predict the mechanisms of reactions such as electrophilic substitution on the aromatic rings or reactions involving the amino groups. Theoretical investigations could elucidate the step-by-step process of bond formation and breakage, providing a level of detail that is often difficult to obtain experimentally.

Molecular Modeling and Simulation of Intermolecular Interactions

The way molecules interact with each other is fundamental to their properties in the solid state and in solution. Molecular modeling techniques can be used to explore these interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal volume into regions associated with each molecule.

A hypothetical breakdown of intermolecular contacts for this compound from a Hirshfeld analysis might be presented as follows:

| Intermolecular Contact Type | Hypothetical Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 25% |

| N···H/H···N | 20% |

| C···C | 8% |

| Other | 2% |

Elucidation of Structure-Reactivity Relationships from Theoretical Data

The data generated from computational studies can be used to establish structure-reactivity relationships. By correlating calculated electronic and structural parameters with experimentally observed reactivity, predictive models can be developed. For instance, the calculated charge distribution and frontier molecular orbital densities can explain the regioselectivity of chemical reactions.

Applications in Advanced Materials Science and Functional Development

A Fundamental Chemical Building Block for Novel Functional Materials

5,6-Acenaphthenediamine serves as a foundational element in the synthesis of new functional materials, owing to its reactive amine groups and rigid, planar acenaphthene (B1664957) core. This combination allows for the construction of complex molecular architectures with tailored properties.

The synthesis of novel dyes and luminescent materials represents a significant application of this compound. While specific research directly utilizing this compound in the synthesis of xanthene dyes is not extensively documented, the general principles of dye synthesis suggest its potential. For instance, xanthene dyes can be synthesized through the reaction of various precursors, and diamine compounds are often employed to create amide or ester bridges, influencing the final properties of the dye. The rigid structure of this compound could be leveraged to produce dyes with high thermal and chemical stability.

Furthermore, the development of luminescent materials, particularly for applications like white light-emitting diodes (WLEDs), often involves the encapsulation of organic dyes in metal-organic frameworks (MOFs). The diamine functionality of this compound makes it a candidate for incorporation into such frameworks or for the synthesis of the dyes themselves, potentially leading to materials with unique photophysical properties. Research into 5,6-membered bis(metallacyclic) platinum(II) complexes has shown that such structures can exhibit intriguing luminescence, suggesting that metal complexes incorporating this compound could be a promising area of investigation for new luminescent materials nih.gov.

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a vast number of pharmaceuticals containing heterocyclic rings. These structures are crucial for interacting with biological targets. This compound provides a robust scaffold for the synthesis of a variety of heterocyclic compounds. The two amine groups can be readily reacted to form rings, leading to novel chemical entities with potential pharmacological activity.

The incorporation of heterocyclic moieties into dye scaffolds has been shown to enhance their bioactive properties, leading to applications as antifungal, anticancer, and antibacterial agents. This principle can be extended to heterocyclic compounds derived from this compound. While direct studies on the pharmacological activities of its derivatives are not widely reported, the broader field of medicinal chemistry strongly supports the potential of synthesizing new bioactive molecules from this precursor. The synthesis of heterocyclic compounds is a cornerstone of drug discovery, and the unique structure of this compound offers a platform for creating novel molecular architectures for therapeutic applications.

Engineering of Advanced Polymer Systems and Hybrid Materials

The diamine nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers, particularly polyimides. Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and other high-tech industries.

The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride. The rigid and planar structure of the acenaphthene unit in this compound can impart a high degree of order and thermal stability to the resulting polyimide chain. Research on polyimides derived from various diamines has demonstrated that the structure of the diamine monomer significantly influences the final properties of the polymer, such as its solubility, thermal characteristics, and mechanical performance titech.ac.jprsc.org. While specific data on polyimides from this compound is limited, the principles of polymer chemistry suggest that it would be a valuable monomer for creating materials with desirable properties.

Development of Chemical Sensing and Recognition Systems

Schiff bases, which are formed by the condensation reaction of a primary amine with an aldehyde or ketone, are well-known for their applications in chemical sensing. The two primary amine groups of this compound can be readily converted into Schiff bases, creating molecules with the potential for selective recognition of various analytes.

The imine group (–C=N–) of a Schiff base can coordinate with metal ions, and this interaction can lead to a change in the optical or electronic properties of the molecule, forming the basis for a sensor. The design of Schiff base ligands allows for the tuning of their selectivity and sensitivity towards specific ions or molecules. The rigid backbone provided by the acenaphthene unit in derivatives of this compound could enhance the pre-organization of the binding sites, leading to improved recognition capabilities. While direct applications of this compound-based Schiff bases in chemical sensing are not extensively documented, the established principles of Schiff base chemistry indicate a strong potential for their use in this field scispace.comijacskros.comresearchgate.netarpgweb.comekb.eg.

Contributions to Optoelectronic and Photonic Material Development

The development of materials for optoelectronic and photonic applications is a rapidly advancing field. Polymers with specific electronic and optical properties are crucial for devices such as organic light-emitting diodes (OLEDs), solar cells, and optical sensors. The conjugated π-system of the acenaphthene core in this compound, when incorporated into a polymer backbone, can contribute to desirable optoelectronic properties.

The synthesis of polymers for optoelectronic devices often focuses on creating materials with tunable band gaps, high charge carrier mobility, and efficient luminescence. The incorporation of aromatic diamines into polymer structures is a common strategy to achieve these properties. While research specifically detailing the optoelectronic and photonic applications of this compound derivatives is not abundant, the fundamental principles of materials science suggest that its unique structure could be beneficial in this area. The development of new dyes and polymers from this compound could lead to novel materials for advanced optoelectronic and photonic applications.

Q & A

What are the recommended methods for synthesizing 5,6-Acenaphthenediamine, and how can reaction conditions be optimized for yield and purity?

Answer:

Synthesis of this compound typically involves catalytic hydrogenation of acenaphthenequinone derivatives or selective amination of halogenated acenaphthenes. Key considerations include:

- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction homogeneity, while inert atmospheres prevent oxidation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires iterative adjustments to temperature (80–120°C) and pressure (3–5 atm H₂) .

- Quality control : Monitor intermediates via thin-layer chromatography (TLC) to identify side products early .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Answer:

- NMR spectroscopy :

- FT-IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm diamine functionality .

- Mass spectrometry : Molecular ion peaks (m/z ~186 for C₁₂H₁₂N₂) and fragmentation patterns validate structural integrity .

- Cross-validation : Combine multiple techniques to resolve ambiguities, such as distinguishing regioisomers .

How can researchers assess the purity of this compound, and what analytical standards are recommended for calibration?

Answer:

- Chromatographic methods :

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Mobile phases like methanol/water (70:30 v/v) achieve baseline separation of impurities .

- GC-MS : Derivatize with trifluoroacetic anhydride to improve volatility. Compare retention times with deuterated acenaphthene standards (e.g., acenaphthene-d10) .

- Quantitative standards : Certified reference materials (CRMs) from accredited providers (e.g., NIST-traceable) ensure calibration accuracy. Cross-check against in-house synthesized standards via melting point (MP: 145–148°C) and elemental analysis .

What experimental design strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, temperature). Response surface methodology (RSM) identifies optimal conditions .

- In-process controls : Real-time monitoring (e.g., inline FT-IR) detects deviations early, enabling mid-reaction adjustments .

- Statistical analysis : Apply ANOVA to quantify variability sources (e.g., reagent lot differences). Implement control charts for critical parameters like reaction pH and stirring rate .

- Replication : Synthesize multiple small batches under identical conditions to assess reproducibility before scaling .

How should researchers address discrepancies in the thermal stability data of this compound reported in different studies?

Answer:

- Controlled replication : Repeat experiments using identical equipment (e.g., TGA/DSC with calibrated heating rates) and sample preparation protocols .

- Meta-analysis : Systematically compare literature data, noting differences in experimental setups (e.g., open vs. sealed crucibles, inert vs. oxidative atmospheres) .

- Computational modeling : Density functional theory (DFT) predicts decomposition pathways, helping reconcile empirical observations with theoretical stability profiles .

- Error quantification : Report uncertainties in decomposition temperatures (±2°C) and enthalpy changes (±5%) to contextualize discrepancies .

What advanced computational methods can predict the reactivity of this compound in novel reaction environments?

Answer:

- Quantum mechanical modeling :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are modeled via COSMO-RS .

- Molecular dynamics (MD) : Simulate interactions in ionic liquids or supercritical CO₂ to assess solvation effects on reaction kinetics .

- Machine learning (ML) : Train models on existing reaction datasets to forecast optimal conditions for novel transformations (e.g., cross-coupling reactions) .

- Validation : Cross-correlate computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

How can researchers ensure the reproducibility of spectroscopic data for this compound across different laboratories?

Answer:

- Standardized protocols : Adopt IUPAC guidelines for NMR (e.g., referencing to TMS) and IR (KBr pellet preparation) .

- Interlaboratory studies : Share samples with collaborating labs to benchmark spectral data. Use consensus reference materials to normalize instrument responses .

- Metadata reporting : Document instrument parameters (e.g., NMR field strength, IR resolution) and environmental conditions (humidity, temperature) in supplementary materials .

What methodologies are recommended for studying the environmental degradation pathways of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.